molecular formula C41H51N7O13 B14193139 Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine CAS No. 920015-17-4

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine

Cat. No.: B14193139
CAS No.: 920015-17-4
M. Wt: 849.9 g/mol
InChI Key: WLQHJJKCUCZXSN-HJCWISJSSA-N
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Description

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine is a peptide composed of seven amino acids: glycine, L-tyrosine, L-serine, L-tyrosine, L-proline, L-tyrosine, and L-threonine. This compound is part of a larger class of peptides known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (Dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Dityrosine cross-linked peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biomimetics.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A simpler dipeptide with similar amino acid composition.

    Glycyl-L-tyrosyl-L-serine: A tripeptide with a shorter chain.

    Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine analogs: Peptides with slight modifications in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in unique chemical reactions and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

920015-17-4

Molecular Formula

C41H51N7O13

Molecular Weight

849.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C41H51N7O13/c1-22(50)35(41(60)61)47-37(56)30(18-24-6-12-27(52)13-7-24)44-39(58)33-3-2-16-48(33)40(59)31(19-25-8-14-28(53)15-9-25)45-38(57)32(21-49)46-36(55)29(43-34(54)20-42)17-23-4-10-26(51)11-5-23/h4-15,22,29-33,35,49-53H,2-3,16-21,42H2,1H3,(H,43,54)(H,44,58)(H,45,57)(H,46,55)(H,47,56)(H,60,61)/t22-,29+,30+,31+,32+,33+,35+/m1/s1

InChI Key

WLQHJJKCUCZXSN-HJCWISJSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN)O

Origin of Product

United States

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